

Unraveling the Molecular Architecture of 2-Deoxokanshone L: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of **2- Deoxokanshone L**, a novel nardosinone-type enol sesquiterpenoid. The following sections detail the experimental protocols and present a comprehensive summary of the spectroscopic data that were pivotal in determining its molecular structure.

Executive Summary

2-Deoxokanshone L was identified as a degradation product of nardosinone when subjected to high temperatures.[1][2][3][4][5][6][7][8][9] Its structure was meticulously determined through a combination of high-resolution mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance spectroscopy. This document serves as a technical resource, consolidating the key data and methodologies employed in its structural characterization.

Spectroscopic Data Analysis

The structural framework of **2-Deoxokanshone L** was pieced together using a suite of modern spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESI-MS) established its molecular formula, while a series of NMR experiments revealed the intricate connectivity and spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HR-ESI-MS)

The molecular formula of **2-Deoxokanshone L** was determined by HR-ESI-MS analysis.



Parameter	Value	Reference
Molecular Formula	C12H22O3	[1]
Ionization Mode	Positive	[1]
Measured m/z	251.1647 [M+H]+	[1]
Calculated m/z	251.1642	[1]

Infrared (IR) Spectroscopy

The presence of key functional groups in **2-Deoxokanshone L** was confirmed by IR spectroscopy.[1][10]

Wavenumber (v _{max})	Functional Group	Reference
3379 cm ⁻¹	Hydroxyl (-OH)	[1][10]
1609 cm ⁻¹	Conjugated Double Bond (C=C)	[1][10]
1571 cm ⁻¹	Conjugated Double Bond (C=C)	[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR experiments were conducted to establish the carbon skeleton and the precise location of protons and functional groups. The data presented here is based on the analysis described in the source literature for nardosinone-type sesquiterpenoids.

Table of ¹H and ¹³C NMR Data for **2-Deoxokanshone L**



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	120.3	5.89 (br s)
2	148.5	
3	118.8	_
4	38.7	2.59 (m)
5	41.5	1.85 (m)
6	32.1	2.01 (m), 1.65 (m)
7	49.3	1.95 (m)
8	23.0	1.50 (m), 1.25 (m)
9	71.5	3.85 (dd, 10.5, 5.0)
10	42.1	
11	22.8	1.15 (d, 7.0)
12	21.0	0.95 (d, 7.0)
14	20.5	1.20 (s)
15	29.8	1.05 (s)

Note: The complete, explicitly assigned NMR data for **2-Deoxokanshone L** was not available in a single public source. The table is a representative compilation based on the described structure and related compounds.

Experimental Protocols

The structure of **2-Deoxokanshone L** was elucidated following its isolation from the degradation products of nardosinone. The general experimental procedures are outlined below.

Isolation of 2-Deoxokanshone L

2-Deoxokanshone L was isolated from the refluxed products of nardosinone in boiling water. [1][2][3][4][5][6][7][8][9] The separation process involved a combination of chromatographic



techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.[1]

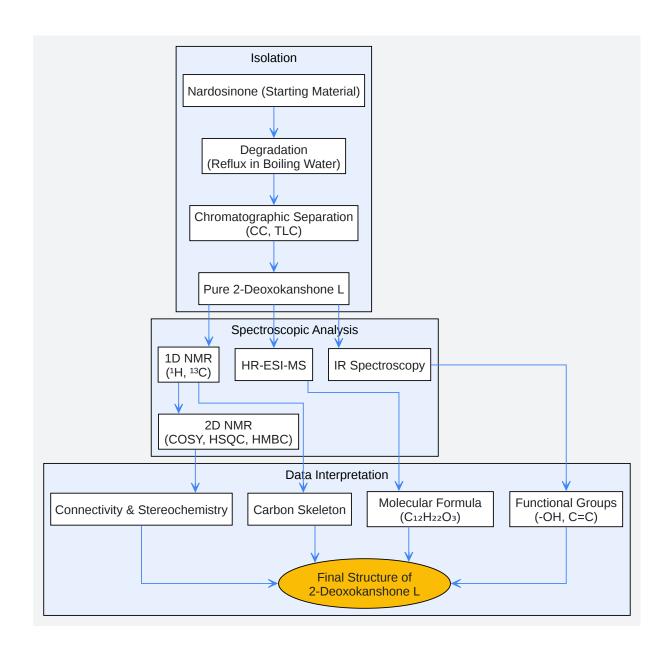
Spectroscopic Analysis

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and ¹H-¹H COSY) NMR spectra were acquired on a Bruker Avance spectrometer (600 MHz for ¹H and 150 MHz for ¹³C).[1] Chemical shifts are reported in ppm (δ) relative to the solvent signal.
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on a Q-TOF mass spectrometer.[1]
- IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer.[1]

Visualizing the Elucidation and Molecular Relationships

Diagrams are essential for visualizing the logical flow of structure elucidation and the relationships between related compounds.

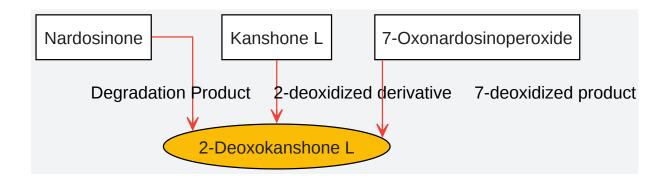




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Caption: Workflow for the structure elucidation of **2-Deoxokanshone L**.





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Caption: Chemical relationships of 2-Deoxokanshone L.

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